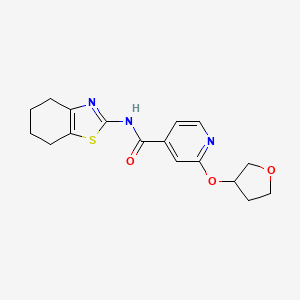

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)23-12-6-8-22-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRBPQUGHHYULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 273.34 g/mol. The structure features a pyridine ring, a benzothiazole moiety, and an oxolane group, which contribute to its unique biological properties.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 273.34 g/mol |

| IUPAC Name | 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |

Synthesis

The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives with pyridine-4-carboxylic acid derivatives. The oxolane group can be introduced through etherification reactions. Various synthetic pathways have been explored to optimize yield and purity.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses significant antibacterial properties against Gram-positive bacteria. The mechanism likely involves inhibition of bacterial DNA gyrase and topoisomerase IV .

- Antitumor Activity : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines. It is believed to act through the modulation of cell cycle regulators and apoptosis-related proteins .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell culture models, indicating potential use in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range (30–550 nM), showcasing its potential as a lead compound for antibiotic development .

- Anticancer Activity : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate potency against these cells. Further investigation into its mechanism revealed significant disruption of mitochondrial function leading to increased oxidative stress .

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.030 - 0.550 |

| Antibacterial | Escherichia coli | 0.050 - 0.600 |

| Antitumor | HeLa (cervical cancer) | 10 - 20 |

| Antitumor | MCF-7 (breast cancer) | 10 - 20 |

| Anti-inflammatory | Human macrophages | Not specified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 highlights key structural differences and similarities between the target compound and selected analogs.

Table 1. Structural and Physicochemical Comparison

Key Observations:

- Core Heterocycles: All compounds share sulfur-containing heterocycles (benzothiazole or thiazole), which enhance binding to biological targets through hydrophobic and π-π interactions.

- Substituent Diversity: The target compound’s oxolan-3-yloxy group distinguishes it from analogs with halogenated aryl (e.g., chloro-fluorophenyl in ) or benzoyl-piperidine (e.g., ) substituents.

- Molecular Weight: The target compound (346.4 g/mol) falls between smaller analogs (e.g., 324.8 g/mol in ) and bulkier derivatives (e.g., 518.6 g/mol in ), influencing solubility and bioavailability.

Research Findings and Implications

Tetrahydrobenzothiazole Derivatives: These are frequently associated with kinase inhibition (e.g., cyclin-dependent kinases) or antimicrobial activity due to sulfur’s electron-rich properties .

Carboxamide Linkages: Enhance metabolic stability and target affinity compared to ester or ether linkages .

Oxolane Substituents: The oxolan-3-yloxy group may improve solubility relative to purely aromatic substituents .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthesis strategy typically involves:

- Precursor selection : Prioritize commercially available pyridine and tetrahydrobenzothiazole derivatives to ensure reproducibility.

- Coupling reactions : Amide bond formation between the pyridine-4-carboxylic acid and the tetrahydrobenzothiazole amine under activating agents like EDCI/HOBt .

- Oxolane-3-ol incorporation : Etherification via nucleophilic substitution or Mitsunobu reaction, depending on steric hindrance and reactivity .

- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) and validate purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structural integrity?

Employ a multi-technique approach:

- NMR spectroscopy : Confirm substitution patterns (e.g., oxolane oxygen linkage at pyridine C2, benzothiazole amide bonding) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydrobenzothiazole ring conformation .

- Mass spectrometry : Verify molecular weight (e.g., HRMS for exact mass matching) and detect side products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Target-based assays : Test kinase inhibition (e.g., MAPK or PI3K pathways) due to the benzothiazole moiety’s affinity for ATP-binding pockets .

- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, with IC50 calculations .

- Solubility/pharmacokinetics : Measure logP values and metabolic stability in liver microsomes to prioritize lead optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Reaction engineering : Use microwave-assisted synthesis for precise temperature control during amide coupling .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

- DoE (Design of Experiments) : Systematically vary solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Computational docking : Model interactions with putative targets (e.g., kinases) using Schrödinger Suite or AutoDock .

- CRISPR-Cas9 knockouts : Validate target specificity by deleting candidate genes in cellular models and assessing activity loss .

- Kinetic analysis : Perform stopped-flow experiments to measure binding rates and allosteric effects .

Q. What structural modifications enhance selectivity or potency?

- SAR studies : Modify the oxolane substituent (e.g., replacing oxygen with sulfur) or benzothiazole N-alkylation to alter steric/electronic profiles .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets .

Q. How should stability studies address degradation under physiological conditions?

- Forced degradation : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

- Lyophilization : Assess stability in powdered vs. solution states, using DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Methodological Best Practices

- Data reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories like Zenodo .

- Ethical reporting : Disclose all synthetic yields and failed attempts to avoid publication bias .

- Collaborative frameworks : Partner with crystallography or pharmacology labs to address interdisciplinary challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.